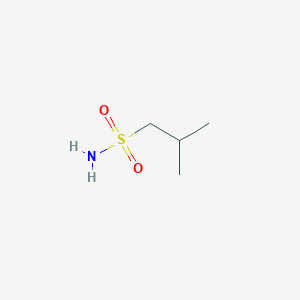

2-甲基丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metabolism of Sulfonamide Derivatives in Marine Bacteria

Marine bacteria play a crucial role in the global sulfur cycle by metabolizing sulfur metabolites produced by marine algae. A study on the metabolism of 2,3-dihydroxypropane-1-sulfonate, a sulfoquinovose breakdown product, revealed that marine bacteria could incorporate the sulfur from this compound into the antibiotic tropodithietic acid and sulfur volatiles. This process, however, was not observed in bacteria associated with crustaceans, highlighting the specificity of sulfur metabolite utilization in different marine bacteria .

Synthesis of Sulfonamide Derivatives

The synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives has been achieved through the reaction of 2-(bromomethyl)-1-sulfonylaziridines with sodium azide or potassium phenoxides. This method also proved applicable for the synthesis of functionalized sulfonamides, which are valuable in various chemical reactions . Additionally, a novel synthesis route for 1,3-difunctionalized 2-aminopropane derivatives from N-sulfonylated aziridines has been described, further expanding the toolbox for creating sulfonamide-based compounds .

Copolymers with Sulfonamide Groups

A water-soluble copolymer incorporating sodium 2-acrylamido-2-methylpropane sulfonate was synthesized, demonstrating high molecular weight and improved viscosity properties compared to linear copolymers. The presence of nano silica structure within the copolymer enhanced its temperature and salt resistance, making it a potential candidate for applications such as enhanced oil recovery .

Carbonic Anhydrase Inhibitors

Sulfonamides have been synthesized as inhibitors of carbonic anhydrases, a family of enzymes with significant medicinal chemistry applications. The study included a range of human isoforms and also targeted carbonic anhydrases from pathogenic bacteria and fungi. The inhibitors showed high efficacy, with some being isoform-selective, and represent a new class of inhibitors designed based on the structure of the enzyme .

Molecular Structure Analysis

The molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide were investigated using gas electron diffraction and quantum chemical calculations. The study provided insights into the different conformers of these molecules and their stability, which is essential for understanding their reactivity and interactions .

Synthesis and Structural Characterization

New sulfonamide derivatives have been synthesized and characterized by various spectroscopic methods and X-ray crystallography. The crystal structures revealed the presence of hydrogen bonding, which is significant for the stability and reactivity of these compounds .

Sulfonamide-Sulfonimide Tautomerism

The tautomerism between sulfonamide and sulfonimide forms was explored in 1,2,4-triazine-containing sulfonamide derivatives. Spectroscopic methods, X-ray diffraction, and theoretical calculations were used to characterize the tautomers and their intermolecular interactions. The study found that the sulfonamide form predominates in various solvents, with the sulfonimide form's participation increasing with solvent polarity .

科学研究应用

聚合和材料科学中的应用

2-甲基丙烷-1-磺酰胺及其衍生物在聚合过程中被广泛使用。例如,2-丙烯酰胺基-2-甲基丙烷磺酸(AMPS)等衍生物被用于同聚物或共聚物中,用于各种应用,包括油气开采、水处理、涂料、生物药物和工程材料。这些聚合物表现出耐热性、耐盐性和耐剪切性等性质,在复杂的油气田开发中至关重要 (Zhang Hong, 2006)。

此外,利用可逆加成断裂链转移(RAFT)聚合制备AMPS®和其他共聚单体(如N-羟乙基丙烯酰胺(HEAm)或4-丙烯基吗啉(NAM))的明确定义同聚物和嵌段共聚物的应用展示了其多功能性。这些共聚物在各种工业领域中找到了应用 (Bray et al., 2017)。

化学合成和催化

2-甲基丙烷-1-磺酰胺衍生物在化学合成和催化中也发挥着重要作用。关于C2-对称双(磺酰胺)-环己烷-1,2-二胺-RhCp∗配合物及其在水中芳香酮不对称转移氢化(ATH)中的应用的研究是一个例子。这种配合物在芳香酮还原中表现出高对映选择性和产率,展示了它在有机合成中的实用性 (Cortez et al., 2006)。

环境和分析应用

在环境和分析科学中,2-甲基丙烷-1-磺酰胺衍生物被用于各种目的。例如,研究磺胺类药物与质粒DNA的相互作用,揭示了它们在生物系统中作用机制的见解 (Bilbao-Ramos et al., 2012)。此外,对固相萃取中硅表面固定的离子液体进行合成和评价,用于磺胺类药物测定,表明它们在增强分析方法中的重要性 (Silva & Lanças, 2018)。

其他应用

其他值得注意的应用包括开发由聚乙烯接枝聚(2-丙烯酰胺基-2-甲基丙烷磺酸)微孔膜组成的湿度传感器,表明这些化合物在敏感和稳定的环境传感器制造中的潜力 (Sakai et al., 1987)。

作用机制

Target of Action

2-Methylpropane-1-sulfonamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of 2-Methylpropane-1-sulfonamide are therefore the molecules involved in the synthesis of amines .

Mode of Action

The mode of action of 2-Methylpropane-1-sulfonamide involves its interaction with its targets in the synthesis of amines . It acts as a chiral auxiliary, facilitating the formation of chiral amines . This interaction results in changes in the stereochemistry of the synthesized amines .

Biochemical Pathways

2-Methylpropane-1-sulfonamide affects the biochemical pathways involved in the synthesis of amines . By acting as a chiral auxiliary, it influences the stereochemistry of the amines produced in these pathways . The downstream effects include the production of chiral amines, which can have different biological activities depending on their stereochemistry .

Result of Action

The molecular and cellular effects of 2-Methylpropane-1-sulfonamide’s action primarily involve the production of chiral amines . These amines can have various effects depending on their specific structures and the cells in which they are active. The exact effects would depend on the specific context in which 2-Methylpropane-1-sulfonamide is used.

属性

IUPAC Name |

2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYZXWPWNBRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60199-80-6 |

Source

|

| Record name | 2-methylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)